molecular formula C9H17NO B6275955 2-[1-(methoxymethyl)-3-methylidenecyclobutyl]ethan-1-amine CAS No. 2763779-00-4

2-[1-(methoxymethyl)-3-methylidenecyclobutyl]ethan-1-amine

Cat. No.: B6275955
CAS No.: 2763779-00-4
M. Wt: 155.2
InChI Key:
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Description

2-[1-(methoxymethyl)-3-methylidenecyclobutyl]ethan-1-amine is a synthetic organic compound with a unique cyclobutyl structure

Preparation Methods

The synthesis of 2-[1-(methoxymethyl)-3-methylidenecyclobutyl]ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under specific conditions.

    Introduction of the methoxymethyl group: This step involves the reaction of the cyclobutyl intermediate with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Formation of the methylidene group: This can be accomplished through a Wittig reaction, where a phosphonium ylide reacts with the cyclobutyl intermediate to introduce the double bond.

    Introduction of the ethan-1-amine group: This final step involves the reaction of the intermediate with ethylamine under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

2-[1-(methoxymethyl)-3-methylidenecyclobutyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium azide or thiols.

    Addition: The double bond in the methylidene group can undergo addition reactions with halogens or hydrogen halides, leading to the formation of dihalo or haloalkyl derivatives.

Scientific Research Applications

2-[1-(methoxymethyl)-3-methylidenecyclobutyl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(methoxymethyl)-3-methylidenecyclobutyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

2-[1-(methoxymethyl)-3-methylidenecyclobutyl]ethan-1-amine can be compared with other similar compounds, such as:

    2-[1-(methoxymethyl)-3-methylidenecyclobutyl]ethan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical reactivity and biological activity.

    2-[1-(methoxymethyl)-3-methylidenecyclobutyl]ethan-1-thiol: The presence of a thiol group imparts different properties, such as increased nucleophilicity and potential for forming disulfide bonds.

    2-[1-(methoxymethyl)-3-methylidenecyclobutyl]ethan-1-carboxylic acid: This compound has a carboxylic acid group, which can participate in different types of reactions, such as esterification and amidation.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[1-(methoxymethyl)-3-methylidenecyclobutyl]ethan-1-amine' involves the reaction of 1-(methoxymethyl)-3-methylidenecyclobutane with ethan-1-amine.", "Starting Materials": [ "1-(methoxymethyl)-3-methylidenecyclobutane", "ethan-1-amine" ], "Reaction": [ "Step 1: 1-(methoxymethyl)-3-methylidenecyclobutane is reacted with ethan-1-amine in the presence of a base catalyst such as sodium hydroxide.", "Step 2: The reaction mixture is heated under reflux for several hours to allow for complete reaction.", "Step 3: The reaction mixture is then cooled and the product is extracted using a suitable solvent such as diethyl ether.", "Step 4: The product is purified using column chromatography to obtain the final compound '2-[1-(methoxymethyl)-3-methylidenecyclobutyl]ethan-1-amine'." ] }

CAS No.

2763779-00-4

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

90

Origin of Product

United States

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